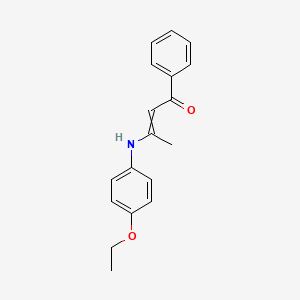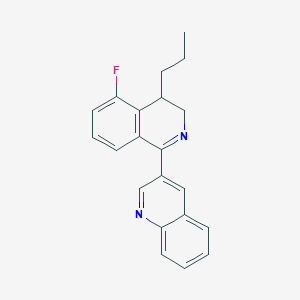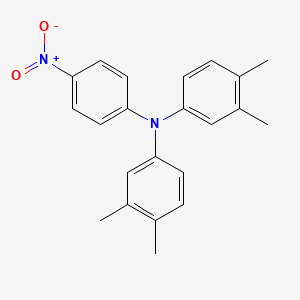
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups and a nitrophenyl group attached to an aniline core. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-aminophenyl)aniline: Similar structure but with an amino group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-chlorophenyl)aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.
Propriétés
Numéro CAS |
918907-81-0 |
|---|---|
Formule moléculaire |
C22H22N2O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3 |
Clé InChI |
RFKXXUPZPDCKLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


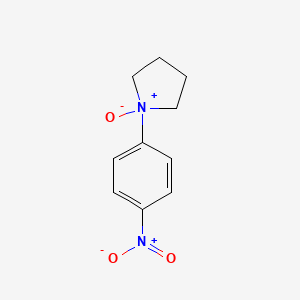
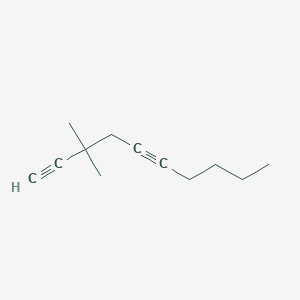

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)
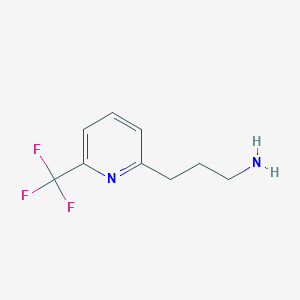
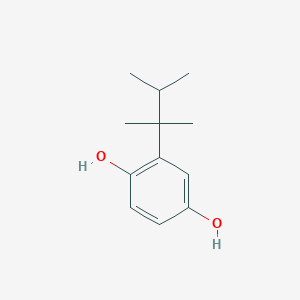
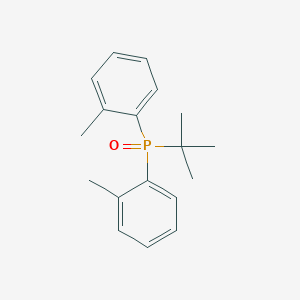
methanone](/img/structure/B12627361.png)
![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
